molecular formula C6H3F3N4O B3024403 8-(trifluoromethyl)-9H-purin-6-ol CAS No. 2268-13-5

8-(trifluoromethyl)-9H-purin-6-ol

Cat. No.: B3024403
CAS No.: 2268-13-5
M. Wt: 204.11
InChI Key: AIDIFVVKEBYXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-9H-purin-6-ol is a substituted purine derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position and a hydroxyl (-OH) group at the 6-position of the purine scaffold. The trifluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 2-chloro-6-methoxy-9H-purine with (3-(trifluoromethyl)phenyl)methanamine under argon at 150°C, followed by purification . Its molecular formula is C₁₀H₆F₃N₅O, with a molecular weight of 269.18 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

8-(trifluoromethyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2-3(13-5)10-1-11-4(2)14/h1H,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDIFVVKEBYXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402289
Record name 8-trifluoromethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-13-5
Record name 1,7-Dihydro-8-(trifluoromethyl)-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 330765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC330765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-trifluoromethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with a trifluoromethylating agent such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 8-(trifluoromethyl)-9H-purin-6-ol may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)-9H-purin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyltrimethylsilane with copper(I) iodide as a catalyst.

Major Products Formed

The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

8-(trifluoromethyl)-9H-purin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors involved in purine metabolism. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-(trifluoromethyl)-9H-purin-6-ol can be contextualized by comparing it to related purine derivatives. Key analogs include substitutions at the 6- and 8-positions, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Spectral Comparison of Selected Purine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H/¹³C-NMR, MS) Reference
This compound -CF₃ (8), -OH (6) C₁₀H₆F₃N₅O 269.18 Not explicitly reported; inferred
6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine -CF₃ (8), -Cl (6), -isobutyl (9) C₁₀H₁₁ClF₃N₅ 278.66 CAS 1707392-00-4 (synthesis details)
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-6-amine (3a) -CH₂(benzodioxole) (8), -NH₂ (6) C₁₃H₁₁N₅O₂ 269.9 (M+H⁺) ¹H-NMR: δ 7.32–7.45 (m, aromatic); MS m/z 269.9
8-Allylsulfanyl-9H-purin-6-amine -S-allyl (8), -NH₂ (6) C₈H₁₀N₆S 222.28 CAS 304444-51-7; multiple naming variants
6-Amino-7H-purin-8-ol -OH (8), -NH₂ (6) C₅H₅N₅O 151.12 IUPAC: 6-amino-7H-purin-8-ol; CAS 21149-26-8

Key Observations:

Electronic Effects :

  • The trifluoromethyl group in this compound introduces strong electron-withdrawing effects, reducing electron density at the purine core compared to analogs like 8-allylsulfanyl-9H-purin-6-amine or 8-benzyl derivatives . This may influence reactivity in nucleophilic substitution or hydrogen-bonding interactions.

Lipophilicity and Bioavailability: The -CF₃ group enhances lipophilicity (logP ~1.5–2.0, estimated) compared to polar substituents like -OH (logP ~0.5 for 6-amino-7H-purin-8-ol) . This property is critical for membrane permeability and drug-like behavior.

Synthetic Accessibility :

  • 8-(Trifluoromethyl) derivatives require high-temperature reactions (e.g., 150°C in DMAC) for substitution at the 8-position , whereas allylsulfanyl or benzyl analogs are synthesized under milder conditions (e.g., microwave-assisted methods at 8 bar pressure) .

The -CF₃ group may confer resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

8-(Trifluoromethyl)-9H-purin-6-ol is a purine derivative notable for its trifluoromethyl group at the 8-position and a hydroxyl group at the 6-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research. Its molecular formula is CHFNO, with a molecular weight of approximately 204.11 g/mol.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has shown potential effects against various viral infections, including coronaviruses. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability, thereby contributing to its antiviral efficacy.

The mechanism of action primarily involves interaction with biological targets such as enzymes involved in nucleotide metabolism. The compound has been shown to inhibit certain kinases and polymerases, suggesting therapeutic applications against viral infections.

Anticancer Properties

In addition to its antiviral effects, this compound may possess anticancer properties. Studies have indicated that modifications in purine structures can lead to significant changes in biological activity, highlighting the importance of its structural features in modulating these effects.

Case Studies

  • Inhibition of Cancer Cell Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation.
  • Target Engagement : Research has shown that this compound interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced proliferation of cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antiviral Effective against coronaviruses and other viral infections. Enhances cellular uptake due to lipophilicity.
Anticancer Induces apoptosis in cancer cells; inhibits CDK activity leading to reduced cell proliferation.

The synthesis of this compound typically involves several chemical reactions that introduce the trifluoromethyl group and hydroxyl functionality into the purine scaffold. Its unique structural features contribute to its reactivity and biological activity.

Structural Characteristics

The molecular structure includes a bicyclic purine system with distinct functional groups that facilitate various chemical reactions:

  • Nucleophilic Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions, altering the compound's reactivity profile.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
8-(Chloro)-9H-purin-6-olChlorine substituent at position 8Different biological activity compared to trifluoromethyl derivative
2-Amino-6-(trifluoromethyl)-purineAmino group at position 2Potentially different pharmacological profiles
8-(Fluoro)-9H-purin-6-amineFluoro substituent at position 8May have distinct interactions with biological targets

This comparison highlights how the trifluoromethyl group enhances lipophilicity and potentially broadens the scope of biological activities for this compound compared to other purine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(trifluoromethyl)-9H-purin-6-ol
Reactant of Route 2
Reactant of Route 2
8-(trifluoromethyl)-9H-purin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.